molecular formula C9H12O3 B1584894 2,6-Dimethoxy-4-methylphenol CAS No. 6638-05-7

2,6-Dimethoxy-4-methylphenol

Cat. No.: B1584894
CAS No.: 6638-05-7
M. Wt: 168.19 g/mol
InChI Key: ZFBNNSOJNZBLLS-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylphenol, also known as 4-methyl-2,6-dimethoxyphenol, is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is used in various applications, including as a flavor and fragrance agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-methylphenol can be achieved through the O-methylation of 2,6-dibromo-4-methylphenol using sodium methoxide. This reaction involves the substitution of bromine atoms with methoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of phenol derivatives in the presence of catalysts. The process can be carried out in both liquid and gaseous phases, with the gaseous phase being preferred due to shorter reaction times and lower pressure requirements .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethoxy-4-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dimethoxy-p-cresol
  • 3,5-Dimethoxy-4-hydroxytoluene
  • 4-Methylsyringol

Comparison: 2,6-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of methoxylation, which enhances its solubility and reactivity in certain chemical reactions .

Properties

IUPAC Name

2,6-dimethoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNNSOJNZBLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216599
Record name 4-Methyl-2,6-dimethoxyphenol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Pale yellow semi-solid, phenolic medicinal odour
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
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Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

145.00 to 146.00 °C. @ 14.00 mm Hg
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water; soluble in fat, moderately soluble (in ethanol)
Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6638-05-7
Record name 4-Methylsyringol
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 6638-05-7
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 2,6-dimethoxy-p-cresol
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Record name 4-METHYL-2,6-DIMETHOXYPHENOL
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Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10% wt% aqueous sodium hydroxide were reacted for 60 hours at 25° C. under a pressure of 0 kg/cm2 -G, the reaction mixture was and then neutralized with sulfuric acid, to obtain 80 g of 2,6-dimethoxy-4-(hydroxymethyl)phenol. (Yield: 22 mol%) 25 g of the obtained 2,6-dimethoxy-4-(hydroxymethyl)phenol was reacted in 320 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 200° C. at 199 kg/cm2 -G, and 15 g of 2,6-dimethoxy-4-methylphenol was obtained. (Yield: 66 mol%) The yield on the basis of the amount of the raw material was 15 mol%.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The second step in the synthesis of E3330 is the most problematic, where the Ullmann-type methanolysis of 2,3,6-tribromo-4-methylphenol (5) results in multiple reduction byproducts that are not disclosed in the literature.13,14 The optimized Ullmann conditions in our hands result in a mixture of 4-methyl-2,3,6-trimethoxyphenol (11, 75-85%), 2,6-dimethoxy-4-methylphenol (12, 10-15%), and 2,5-dimethoxy-4-methylphenol (13, 5-10%). (Scheme 2) The resulting phenols are alkylated to generate 2,3,4,5-tetramethoxytoluene (6) and the two trimethoxytoluenes (14 and 15). The isolated yield is considerably lower than the observed conversion by NMR, and removal of the two reaction sideproducts is necessary because both lead to E3330 derivatives missing crucial methoxy substituents.
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Synthesis routes and methods IV

Procedure details

According to Liebigs Annalen der Chemie 1976, Issue 7/8, page 1445, in a similar manner syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is hydrogenated in the presence of 10% palladium on activated carbon, also in glacial acetic acid, to give 4-hydroxy-3,5-dimethoxytoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxy-4-methylphenol
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2,6-Dimethoxy-4-methylphenol
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2,6-Dimethoxy-4-methylphenol
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2,6-Dimethoxy-4-methylphenol
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 2,6-Dimethoxy-4-methylphenol in food chemistry?

A: this compound plays a role in developing the characteristic flavor profile of Katsuobushi, a dried bonito product. Research has shown that specific strains of Aspergillus glaucus, a fungus involved in Katsuobushi production, can metabolize this compound through O-methylation. [] This process potentially contributes to the unique sensory attributes of Katsuobushi.

Q2: How does the presence of catalysts impact the production of this compound during pyrolysis?

A: The use of different catalysts during the pyrolysis of medlar seeds can significantly influence the production of this compound. For instance, using Magnesium Oxide (MgO) as a catalyst led to a noticeable increase in the relative content of this compound in the bio-oil produced, particularly at temperatures exceeding 550 °C. [] Conversely, Potassium Carbonate (K2CO3) favored the formation of 2-methoxyphenol, while expanded perlite increased the relative content of 2,6-dimethoxyphenol and this compound above 550 °C. These findings suggest that catalyst selection can be tailored to optimize the yield of specific phenolic compounds, including this compound, during the pyrolysis process.

Q3: Can the structure of this compound be modified to alter the magnetic properties of lanthanide complexes?

A: Yes, modifying the structure of this compound can significantly impact the magnetic properties of lanthanide complexes. By introducing electron-donating or electron-withdrawing substituents at the para position of the phenol hydroxyl group, researchers can fine-tune the single-molecule magnetic behavior of these complexes. [] Additionally, altering the steric hindrance around the phenol group by using different substituents can further influence the magnetic properties. These findings provide valuable insights for designing lanthanide complexes with tailored magnetic properties for various applications.

Q4: Can this compound be used as a starting material in organic synthesis?

A: Yes, this compound serves as a valuable starting material for synthesizing complex organic molecules. One notable example is its use in tandem oxidative acetalization–intramolecular Diels–Alder reactions. [] By reacting this compound with different allyl alcohols in the presence of an oxidant, masked o-benzoquinones are generated in situ. These intermediates subsequently undergo intramolecular Diels–Alder reactions, leading to the formation of bicyclo[2.2.2]octenone derivatives. This synthetic strategy highlights the versatility of this compound in constructing complex molecular architectures with potential applications in various fields.

Q5: What computational methods have been used to study this compound?

A: Researchers have employed both semi-empirical (PM3) and density functional theory (DFT) calculations to investigate the electronic structure and reactivity of this compound. [] These computational studies provided valuable insights into the compound's proton affinity, electron affinity, and O-H bond dissociation energy. This information helps understand the compound's potential reactions with reactive oxygen species relevant to pulp bleaching processes.

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